4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile
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Overview
Description
4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile is a complex organic compound with the molecular formula C13H12N4O2. This compound is characterized by its unique structure, which includes a pyrrole ring, a methoxyimino group, and a nicotinonitrile moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-nitropyridine with methoxyamine to form the methoxyimino intermediate. This intermediate is then reacted with a pyrrole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyimino group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding nitro compound, while reduction can produce an amine derivative .
Scientific Research Applications
4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxyimino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile
- Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylate
Properties
IUPAC Name |
4-methoxy-2-[2-[(E)-methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-18-12-5-6-15-13(11(12)8-14)17-7-3-4-10(17)9-16-19-2/h3-7,9H,1-2H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSYNZUYYBYIJC-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=NOC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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